molecular formula C22H19ClN4OS B3013172 4-(((4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-2-(4-chlorophenyl)-5-methyloxazole CAS No. 1112383-70-6

4-(((4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-2-(4-chlorophenyl)-5-methyloxazole

Cat. No. B3013172
CAS RN: 1112383-70-6
M. Wt: 422.93
InChI Key: HZMBYYGONYJKTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole and oxazole derivatives has been a subject of interest due to their potential biological activities. Paper describes the synthesis of 1,2,4-triazoles with a (2,4-dichlorophenoxy)methyl moiety, which are tested for anti-inflammatory and molluscicidal activities. Similarly, paper reports an environmentally friendly synthesis of 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole using indium trichloride in water, highlighting a high-yield process. Paper optimizes the synthesis of S-alkyl derivatives of 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione, which could be promising for creating new drugs. Lastly, paper demonstrates the use of 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a versatile template for synthesizing various 2-phenyl-4,5-functionalized oxazoles through nucleophilic ring-opening and subsequent cyclization.

Molecular Structure Analysis

The molecular structures of the synthesized compounds in these studies are confirmed using various analytical techniques. Paper uses elemental analysis, 1H NMR spectroscopy, and IR-spectrophotometry to confirm the structure of the synthesized S-alkyl derivatives of triazole-thione. These methods ensure the accuracy of the molecular structures, which is crucial for predicting biological activity and for further studies.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these heterocyclic compounds are multi-step and often involve nucleophilic addition, cyclization, and alkylation. For instance, paper describes a nucleophilic ring-opening of oxazolone followed by a 5-endo cyclization in the presence of silver carbonate to yield functionalized oxazoles. These reactions are carefully designed to introduce specific functional groups that may enhance the biological activity of the final compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are studied to predict their biological activity and solubility, which are important for drug development. Paper conducts a computer-assisted prediction using PASS Online® to determine promising directions for further biological activity studies. The individuality and purity of the substances are established by high-performance liquid chromatography, ensuring that the compounds are suitable for biological testing.

Scientific Research Applications

Synthesis and Enzyme Inhibition

A study conducted by Bekircan et al. (2015) focused on the synthesis of novel heterocyclic compounds derived from similar triazole structures, investigating their effectiveness in inhibiting lipase and α-glucosidase. This research highlights the potential of such compounds in developing treatments for conditions like obesity and diabetes, where enzyme inhibition plays a crucial role (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial and Antifungal Applications

Several studies have been conducted on triazole derivatives, exploring their antimicrobial and antifungal properties. For instance, research by Bektaş et al. (2007) and Bayrak et al. (2009) synthesized new triazole derivatives and evaluated their antimicrobial activities. These studies suggest the potential of such compounds in addressing bacterial and fungal infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007); (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Potential in Cancer Treatment

Šermukšnytė et al. (2022) focused on the synthesis of triazole derivatives and their impact on cancer cell migration and growth, particularly in melanoma, breast, and pancreatic cancer. Their findings indicate the promise of such compounds in cancer therapy, especially in targeting specific cancer cell lines (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).

Electrochemical Properties

Fotouhi et al. (2002) explored the electrochemical behavior of thiotriazoles in aqueous-alcoholic media. This study is significant for understanding the electrochemical properties of similar triazole compounds, which could have applications in various fields, including chemical sensors and battery technology (Fotouhi, Hajilari, & Heravi, 2002).

properties

IUPAC Name

2-(4-chlorophenyl)-5-methyl-4-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4OS/c1-3-13-27-20(16-7-5-4-6-8-16)25-26-22(27)29-14-19-15(2)28-21(24-19)17-9-11-18(23)12-10-17/h3-12H,1,13-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMBYYGONYJKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NN=C(N3CC=C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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